
Methyl (phenanthren-9-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (phenanthren-9-yl)acetate is an organic compound that belongs to the class of phenanthrene derivatives Phenanthrene is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings The compound is characterized by the presence of a methyl ester group attached to the phenanthrene ring at the 9th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl (phenanthren-9-yl)acetate typically involves the esterification of phenanthrene-9-carboxylic acid. One common method is the Fischer esterification, where phenanthrene-9-carboxylic acid is reacted with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards the formation of the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (phenanthren-9-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenanthrene-9-carboxylic acid or further to phenanthrene-9,10-quinone.
Reduction: Reduction of the ester group can yield phenanthrene-9-methanol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of halogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Phenanthrene-9-carboxylic acid, phenanthrene-9,10-quinone.
Reduction: Phenanthrene-9-methanol.
Substitution: Halogenated phenanthrene derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl (phenanthren-9-yl)acetate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex phenanthrene derivatives.
Biology: The compound’s derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of organic semiconductors and fluorescent probes for various applications.
Wirkmechanismus
The mechanism of action of methyl (phenanthren-9-yl)acetate and its derivatives involves interactions with specific molecular targets. For instance, its anticancer activity may be attributed to the inhibition of certain enzymes or signaling pathways involved in cell proliferation. The exact molecular targets and pathways can vary depending on the specific derivative and its structural modifications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenanthrene-9-carboxylic acid
- Phenanthrene-9-methanol
- Phenanthrene-9,10-quinone
Uniqueness
Methyl (phenanthren-9-yl)acetate is unique due to the presence of the ester functional group, which imparts different chemical reactivity and physical properties compared to its parent compound, phenanthrene
Eigenschaften
CAS-Nummer |
21802-18-6 |
|---|---|
Molekularformel |
C17H14O2 |
Molekulargewicht |
250.29 g/mol |
IUPAC-Name |
methyl 2-phenanthren-9-ylacetate |
InChI |
InChI=1S/C17H14O2/c1-19-17(18)11-13-10-12-6-2-3-7-14(12)16-9-5-4-8-15(13)16/h2-10H,11H2,1H3 |
InChI-Schlüssel |
NYQQWZDHFSSXCJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CC1=CC2=CC=CC=C2C3=CC=CC=C31 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(E)-1-phenylethylideneamino]pyridin-2-amine](/img/structure/B14713802.png)
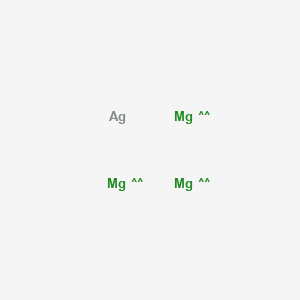
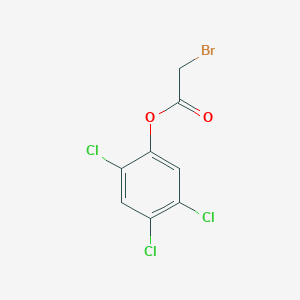
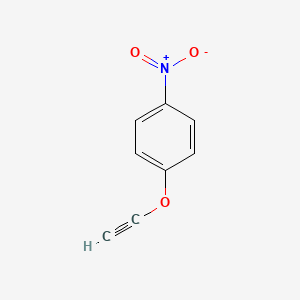
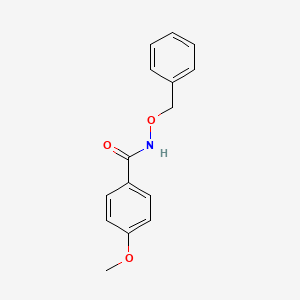

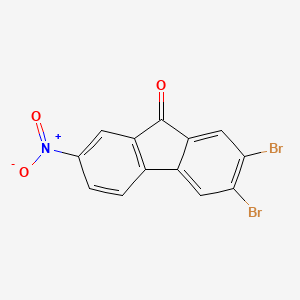
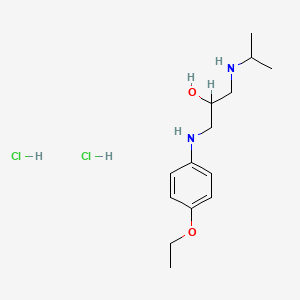

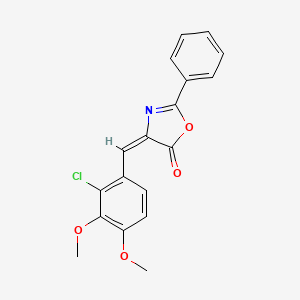
![(E)-2-methyl-N-[(E)-2-methylpropylideneamino]propan-1-imine](/img/structure/B14713862.png)
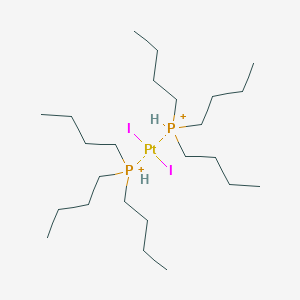

![2'-Methylspiro[cyclopentane-1,3'-indole]](/img/structure/B14713883.png)
